

physicochemical properties of 6-Amino-5-iodonicotinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Amino-5-iodonicotinic acid**

Cat. No.: **B112755**

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An In-depth Technical Guide on the Physicochemical Properties of **6-Amino-5-iodonicotinic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-iodonicotinic acid is a heterocyclic organic compound featuring a pyridine core substituted with amino, iodo, and carboxylic acid functional groups. Its structural motifs make it a valuable building block in medicinal chemistry and materials science. Notably, it is categorized as a Protein Degrader Building Block, indicating its utility in the synthesis of larger, pharmacologically active molecules such as Proteolysis-Targeting Chimeras (PROTACs)[1]. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, influencing aspects from reaction conditions and formulation to pharmacokinetic profiling of its derivatives. This guide provides a comprehensive overview of the core physicochemical properties of **6-Amino-5-iodonicotinic acid**, detailed experimental protocols for their determination, and logical workflows relevant to its application.

Core Physicochemical Data

The fundamental physicochemical properties of **6-Amino-5-iodonicotinic acid** are summarized below. While experimental values for properties such as melting point, solubility, pKa, and logP are not widely published, standard methodologies for their determination are well-established.

Property	Value	Source
IUPAC Name	6-Amino-5-iodopyridine-3-carboxylic acid	-
CAS Number	543740-89-2	[1]
Molecular Formula	C ₆ H ₅ IN ₂ O ₂	[1] [2]
Molecular Weight	264.02 g/mol	[2]
Chemical Structure	A pyridine ring with a carboxylic acid at C3, an iodine atom at C5, and an amino group at C6.	-
Purity	Typically available at ≥98%	[1]

Experimental Protocols for Property Determination

Accurate characterization of a chemical entity requires robust experimental methods. The following sections detail standard protocols for determining the key physicochemical properties of a solid organic compound like **6-Amino-5-iodonicotinic acid**.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology: Capillary Method using a Digital Melting Point Apparatus

- Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) of the powdered compound into a glass capillary tube (sealed at one end) by tapping the open end into the sample and then tapping the sealed end on a hard surface to pack the solid.[\[3\]](#)
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[\[4\]](#)
- Measurement:

- If the approximate melting point is unknown, perform a rapid initial heating to get a rough estimate.[3]
- For an accurate measurement, start heating at a medium rate until the temperature is about 20°C below the expected melting point.[3]
- Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[3]
- Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[5]

Solubility Determination

Solubility is a critical parameter for drug delivery and formulation. It can be determined qualitatively or quantitatively.

Methodology: Equilibrium Shake-Flask Method

- Solvent Selection: Choose a panel of relevant solvents, starting with aqueous buffers (e.g., PBS at pH 7.4) and common organic solvents (e.g., DMSO, ethanol).
- Sample Preparation: Add an excess amount of the solid compound to a known volume of the chosen solvent in a vial. This ensures that a saturated solution is formed with undissolved solid present.
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[6]
- Concentration Analysis: Determine the concentration of the compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Ionization Constant (pKa) Determination

The pKa value is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is crucial for predicting a compound's behavior in physiological environments.

Methodology: UV-Metric Titration in a 96-Well Plate

- Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).^[7]
- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
- Measurement:
 - Dispense the prepared buffers into the wells of a UV-transparent 96-well plate.
 - Add a small, constant amount of the compound's stock solution to each well.
 - Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.
- Data Analysis: The absorbance at specific wavelengths will change as the compound's ionization state changes with pH. Plot the absorbance at a selected wavelength against the pH of the buffers. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation, and the inflection point of the curve corresponds to the pKa value.^[8]

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

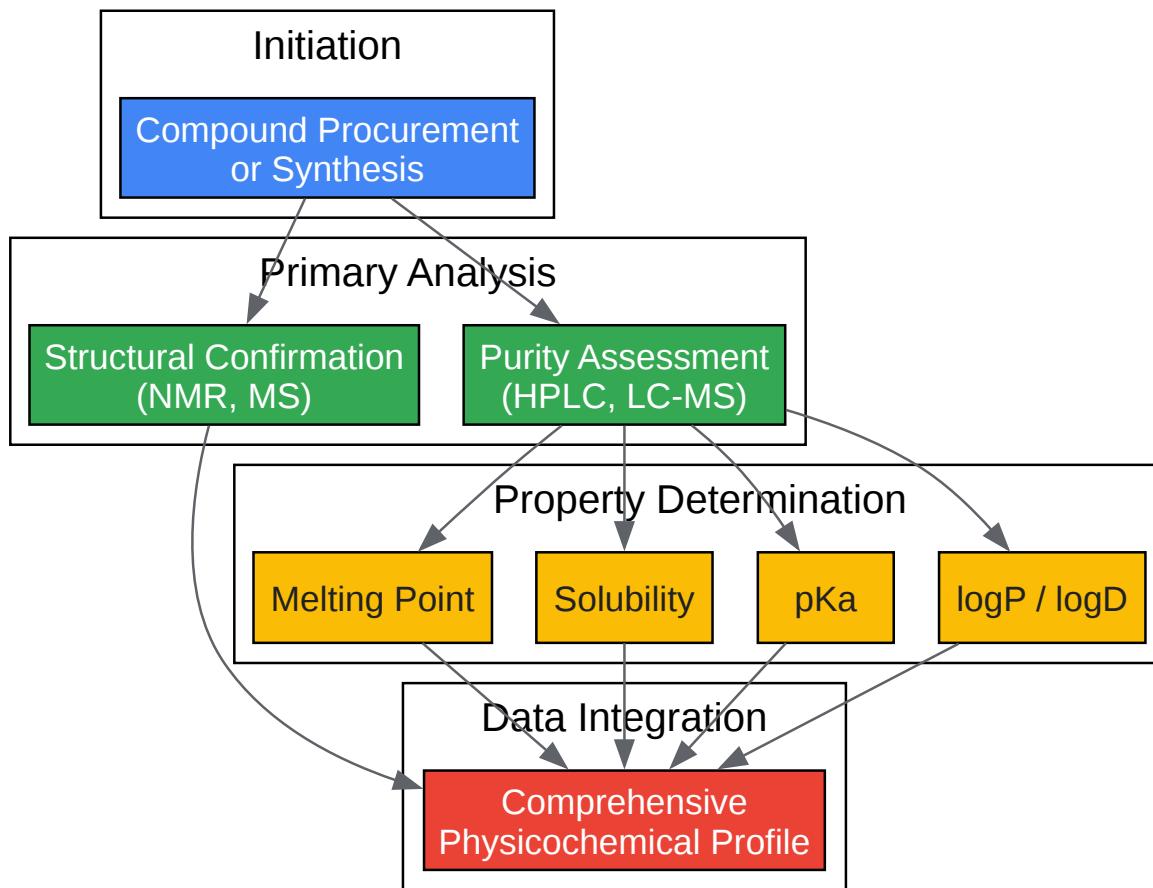
Methodology: Shake-Flask Method

- Phase Preparation: Prepare mutually saturated phases by shaking n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD determination) together for 24 hours, then allowing the layers to separate.[9]
- Partitioning:
 - Dissolve a known amount of the compound in one of the phases (or add from a concentrated stock).
 - Add a known volume of both the saturated n-octanol and the saturated aqueous buffer to a vial (e.g., in a 1:1 volume ratio).[10]
 - Add the compound to this two-phase system.
 - Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[10]
- Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.
- Concentration Analysis: Carefully sample a known volume from each layer. Determine the concentration of the compound in both the n-octanol phase ([organic]) and the aqueous phase ([aqueous]) using HPLC or a similar quantitative method.[7]
- Calculation: Calculate the partition coefficient (P) and then logP using the following formulas:
 - $P = [\text{organic}] / [\text{aqueous}]$
 - $\log P = \log_{10}(P)$ [11]

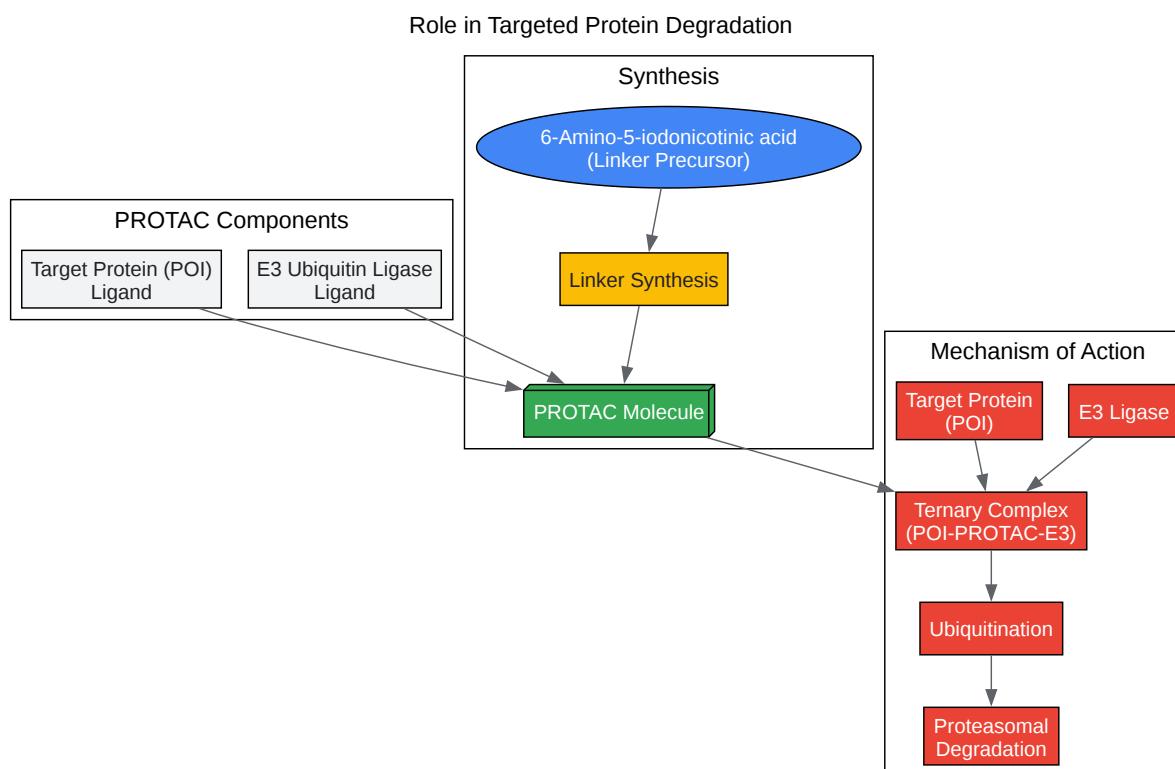
Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental and logical processes.

Physicochemical Characterization Workflow

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Caption: Workflow for the physicochemical characterization of a novel chemical entity.



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Caption: Role of **6-Amino-5-iodonicotinic acid** as a building block in PROTAC synthesis.

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- To cite this document: BenchChem. [physicochemical properties of 6-Amino-5-iodonicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112755#physicochemical-properties-of-6-amino-5-iodonicotinic-acid>

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